Cas no 933223-22-4 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide
- N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide
- AKOS002058573
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
- 933223-22-4
- F2070-1070
- N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide
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- インチ: 1S/C18H18ClN5O2/c1-2-26-16-9-3-13(4-10-16)11-18(25)20-12-17-21-22-23-24(17)15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,25)
- InChIKey: RXNGWPRXGGIHIK-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(C2=CC=C(Cl)C=C2)N=NN=1)(=O)CC1=CC=C(OCC)C=C1
計算された属性
- せいみつぶんしりょう: 371.1149025g/mol
- どういたいしつりょう: 371.1149025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 81.9Ų
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-1070-5mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-5μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-4mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-75mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-100mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-10mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-3mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-25mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-20μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1070-15mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
933223-22-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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S. Ahmed Chem. Commun., 2009, 6421-6423
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 933223-22-4 and Product Name: N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide
N-{1-(4-chlorophenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-2-(4-ethoxyphenyl)acetamide is a sophisticated chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by the CAS number 933223-22-4, represents a unique molecular architecture that combines a tetrazole moiety with aromatic rings, suggesting potential biological activity and therapeutic relevance. The presence of both chloro and ethoxy substituents on the phenyl rings introduces further complexity, which may influence its interactions with biological targets.
The tetrazole core is a well-known pharmacophore in medicinal chemistry, often associated with properties such as anti-inflammatory, antimicrobial, and anticancer activities. The specific substitution pattern in N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide may modulate its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further investigation. Recent studies have highlighted the importance of tetrazole derivatives in drug discovery, particularly due to their ability to engage with various biological pathways.
In the context of contemporary pharmaceutical research, this compound has been the subject of several innovative studies aimed at elucidating its potential therapeutic applications. The combination of a chlorophenyl group and a tetrazole ring suggests possible interactions with enzymes and receptors involved in disease pathways. For instance, the chloro substituent may enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions, while the tetrazole moiety could serve as a scaffold for further derivatization to optimize biological activity.
One of the most intriguing aspects of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide is its structural versatility. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) groups on adjacent aromatic rings creates a dynamic electronic environment. This feature could be exploited to fine-tune the compound's solubility, metabolic stability, and target specificity. Such structural attributes are particularly valuable in the development of next-generation therapeutics where precision and efficacy are paramount.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of complex molecules like N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide with remarkable accuracy. Molecular docking simulations have been employed to assess its potential binding affinity to various protein targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. These computational studies have provided valuable insights into the compound's mechanism of action and have guided experimental efforts toward optimizing its therapeutic potential.
The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to construct such intricate molecular frameworks. Key steps include the formation of the tetrazole ring through cycloaddition reactions and subsequent modifications to introduce the chlorophenyl and ethoxy substituents. Each step is meticulously designed to ensure high yield and purity, which are critical for subsequent biological evaluation.
In conclusion, N-{1-(4-chlorophenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-2-(4-ethoxyphenyl)acetamide (CAS No. 933223-22-4) is a structurally complex and biologically relevant compound that warrants further investigation. Its unique combination of pharmacophores and substitution patterns positions it as a promising candidate for drug discovery efforts targeting various diseases. As research in this area continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies.
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